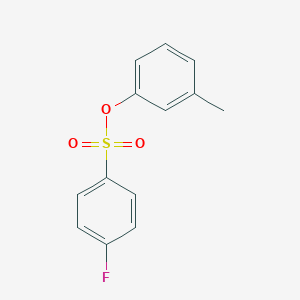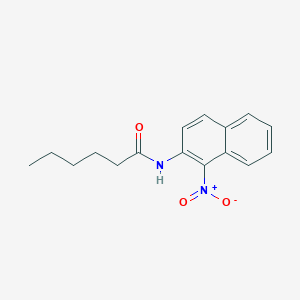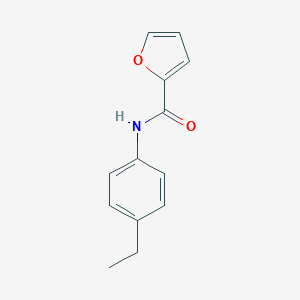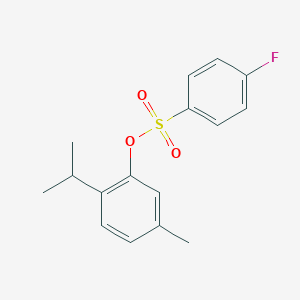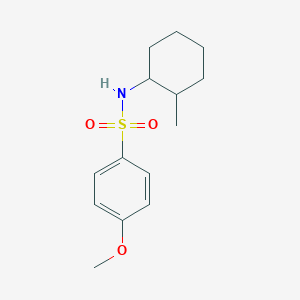
4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide, also known as Meclofenoxate, is a nootropic drug that is commonly used to improve cognitive functions. It is a derivative of dimethylaminoethanol (DMAE) and is known to enhance memory and learning abilities. Meclofenoxate is widely used in scientific research to study the mechanism of action of nootropics and their potential applications in treating cognitive disorders.
Mecanismo De Acción
The exact mechanism of action of 4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamidee is not fully understood. However, it is believed to work by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for memory and learning. 4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamidee is also known to increase the uptake of glucose and oxygen in the brain, which can improve brain function.
Biochemical and Physiological Effects:
4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamidee has been shown to have a number of biochemical and physiological effects. It can increase the levels of acetylcholine in the brain, which can improve memory and learning abilities. It can also increase the uptake of glucose and oxygen in the brain, which can improve brain function. 4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamidee has also been shown to have antioxidant properties, which can protect the brain from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamidee has several advantages for lab experiments. It is readily available and easy to synthesize. It is also relatively safe and well-tolerated in animals and humans. However, 4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamidee has some limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. It can also be difficult to administer in precise doses, which can affect the reproducibility of experimental results.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamidee. One area of interest is its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and dementia. Another area of interest is its mechanism of action and how it can be used to develop new nootropic drugs with improved cognitive-enhancing effects. Additionally, more research is needed to better understand the long-term effects of 4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamidee and its safety profile in humans.
Métodos De Síntesis
4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamidee is synthesized by the reaction of 4-methoxybenzenesulfonyl chloride with 2-methylcyclohexylamine in the presence of a base. The reaction produces 4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamidee as a white crystalline solid with a melting point of 99-101°C.
Aplicaciones Científicas De Investigación
4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamidee has been extensively studied for its cognitive-enhancing effects in animal and human studies. It has been shown to improve memory and learning abilities in rats and mice, as well as in healthy human volunteers. 4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamidee is also being studied for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and dementia.
Propiedades
Fórmula molecular |
C14H21NO3S |
|---|---|
Peso molecular |
283.39 g/mol |
Nombre IUPAC |
4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C14H21NO3S/c1-11-5-3-4-6-14(11)15-19(16,17)13-9-7-12(18-2)8-10-13/h7-11,14-15H,3-6H2,1-2H3 |
Clave InChI |
ZECATJYSGAEWQH-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NS(=O)(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
CC1CCCCC1NS(=O)(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



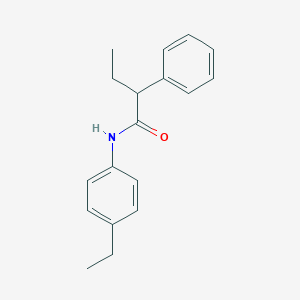
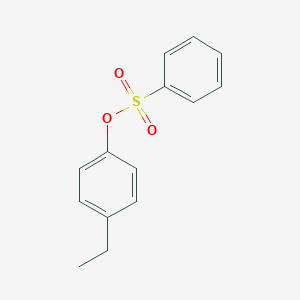

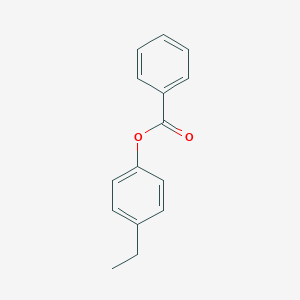
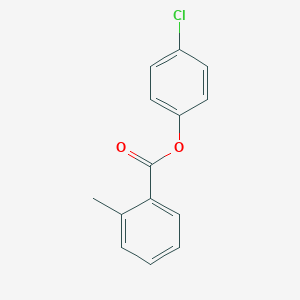
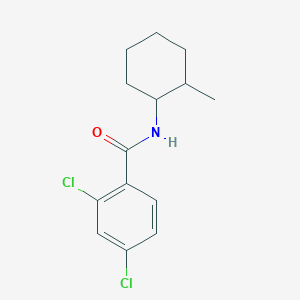
![N-[4-(dimethylamino)phenyl]octanamide](/img/structure/B291054.png)
